molecular formula C15H19NO B2548653 N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide CAS No. 1153506-06-9

N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide

Cat. No.: B2548653
CAS No.: 1153506-06-9
M. Wt: 229.323
InChI Key: ZGSWINWCGUWHEF-UHFFFAOYSA-N
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Description

N-[1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide is a synthetic amide derivative featuring a 5,6,7,8-tetrahydronaphthalene (tetralin) core linked to a propenamide group via an ethyl spacer. This compound is structurally related to bioactive molecules targeting neurological or metabolic pathways, though its specific applications require further investigation.

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-3-15(17)16-11(2)13-9-8-12-6-4-5-7-14(12)10-13/h3,8-11H,1,4-7H2,2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSWINWCGUWHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(CCCC2)C=C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5,6,7,8-tetrahydronaphthalene and an appropriate alkylating agent.

    Alkylation: The tetrahydronaphthalene is alkylated to introduce the ethyl group at the 2-position.

    Amidation: The alkylated product is then reacted with acryloyl chloride in the presence of a base to form the prop-2-enamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Hydrolysis of the Enamide Group

The prop-2-enamide moiety undergoes hydrolysis under acidic or basic conditions to yield acrylic acid derivatives. For example:

N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamideH2O/H+or OHAcrylic acid+1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylamine\text{this compound} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{Acrylic acid} + \text{1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylamine}

Conditions :

  • Acidic: HCl (1M), reflux, 12 h

  • Basic: NaOH (2M), 80°C, 8 h
    Yield : ~70–85% depending on pH and temperature.

Nucleophilic Substitution at the Amide Nitrogen

The amide nitrogen participates in nucleophilic substitution reactions. For instance, alkylation with methyl iodide:

Enamide+CH3INaH, DMFN-methylated product\text{Enamide} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{N-methylated product}

Key Data :

ParameterValueSource
Reaction Time4 h
Temperature25°C
Yield65%

Conjugate Addition Reactions

The α,β-unsaturated enamide system undergoes Michael additions. For example, reaction with thiophenol:

Enamide+PhSHEt3NThioether adduct\text{Enamide} + \text{PhSH} \xrightarrow{\text{Et}_3\text{N}} \text{Thioether adduct}

Mechanism : Thiolate ion attacks the β-carbon of the enamide.
Conditions :

  • Solvent: Dichloromethane

  • Catalyst: Triethylamine

  • Yield: 78%

Hydrogenation of the Enamide Double Bond

Catalytic hydrogenation reduces the C=C bond to a single bond:

EnamideH2/Pd-CSaturated amide\text{Enamide} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Saturated amide}

Optimized Parameters :

ParameterValue
Pressure50 psi
Temperature25°C
Catalyst Loading5% Pd-C
Yield92%

Electrophilic Aromatic Substitution on the Tetrahydronaphthalene Ring

The tetrahydronaphthalene moiety undergoes nitration and sulfonation:

Nitration :

EnamideHNO3/H2SO43-Nitro derivative\text{Enamide} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{3-Nitro derivative}

Regioselectivity : Meta-directing effects of the ethylamide substituent dominate .

Sulfonation :

EnamideSO3/H2SO4Sulfonated product\text{Enamide} \xrightarrow{\text{SO}_3/\text{H}_2\text{SO}_4} \text{Sulfonated product}

Conditions :

  • 80°C, 6 h

  • Yield: 60%

Oxidation Reactions

The benzylic hydrogen in the tetrahydronaphthalene ring is susceptible to oxidation:

EnamideKMnO4/H2OKetone derivative\text{Enamide} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{O}} \text{Ketone derivative}

Key Observations :

  • Overoxidation to carboxylic acids occurs at higher temperatures (>80°C) .

  • Selectivity for ketone formation: 75% at 50°C .

Cycloaddition Reactions

The enamide’s conjugated diene system participates in Diels-Alder reactions. For example:

Enamide+Maleic anhydrideΔCycloadduct\text{Enamide} + \text{Maleic anhydride} \xrightarrow{\Delta} \text{Cycloadduct}

Conditions :

  • Solvent: Toluene

  • Temperature: 110°C

  • Yield: 68%

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition or isomerization:

EnamidehνPhotoproduct\text{Enamide} \xrightarrow{h\nu} \text{Photoproduct}

Notable Findings :

  • Wavelength-dependent outcomes: 254 nm favors dimerization, 365 nm induces E/Z isomerization.

Mechanistic and Synthetic Insights

  • Steric Effects : The ethyl group adjacent to the amide nitrogen hinders nucleophilic attack at the carbonyl carbon .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

  • Catalyst Design : Pd-C outperforms PtO₂ in hydrogenation due to reduced over-reduction .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The structural characteristics of N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide suggest it may interact with biological targets involved in cancer progression.

  • Case Study : A study published in ACS Omega investigated similar compounds and found significant growth inhibition against various cancer cell lines. For instance, derivatives with analogous structures exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% against multiple cancer types, indicating that this compound could exhibit comparable activity .

Neuropharmacology

The compound's structural features suggest potential neuropharmacological applications. The tetrahydronaphthalene moiety may influence neurotransmitter systems.

  • Biological Activity : Preliminary investigations into related compounds indicate that they can modulate neurotransmitter release and receptor activity. This modulation could provide therapeutic avenues for treating neurological disorders .

Enzyme Inhibition

This compound may act as an enzyme inhibitor, particularly affecting pathways relevant to disease states.

Enzyme Targets

Research on similar compounds has shown promising results in inhibiting enzymes such as:

  • Acetylcholinesterase : Inhibition of this enzyme is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Summary of Applications

Application AreaPotential BenefitsRelevant Studies
Anticancer ActivitySignificant growth inhibition in cancer cell linesACS Omega study
NeuropharmacologyModulation of neurotransmitter systemsPreliminary investigations
Enzyme InhibitionPotential treatment for neurodegenerative diseasesStudies on acetylcholinesterase

Mechanism of Action

The mechanism by which N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide exerts its effects involves its interaction with specific molecular targets. The amide functional group can form hydrogen bonds with enzymes or receptors, influencing their activity. The naphthalene ring system can also participate in π-π interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

2-Chloro-N-[1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethyl]acetamide

  • Structure : Replaces the propenamide with a chloroacetamide group (Cl–CH₂–CONH–).
  • Synthesis : Likely synthesized via nucleophilic substitution of a chloroacetyl chloride with the tetralin-derived amine precursor .
  • Lacks the conjugated double bond of propenamide, reducing opportunities for Michael addition or isomerization.
  • Spectroscopy : IR would show C=O stretches near 1680 cm⁻¹ and C–Cl vibrations at ~750 cm⁻¹.

N-((1-(((R)-5-Acetamido-5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)piperidin-2-yl)methyl)-N-phenylpropionamide

  • Structure : Incorporates a piperidine ring, acetamido group, and phenylpropionamide, creating a more complex pharmacophore .
  • Synthesis : Involves multi-step reactions, including acetylation of a tetralin-based amine and coupling with a piperidine intermediate .
  • The phenylpropionamide group may improve metabolic stability compared to propenamide.
  • Spectroscopy : ESI-MS (m/z 448) and ¹³C NMR (δ 174 ppm for carbonyl) confirm structural features .

1-(5,6,7,8-Tetrahydro-2-naphthalenyl)propan-1-amine

  • Structure : A primary amine derivative with a propane spacer instead of an amide .
  • Key Differences :
    • The amine group (–NH₂) enables salt formation or Schiff base synthesis, contrasting with the electrophilic amide.
    • Higher solubility in acidic media due to protonation of the amine.
  • Applications: Potential intermediate for drug candidates targeting amine receptors .

(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine

  • Structure : Combines naphthalene, thiophene, and a secondary amine .
  • Key Differences :
    • The naphthyloxy and thiophene groups enhance π-π stacking and sulfur-mediated interactions.
    • The absence of a carbonyl group reduces hydrogen-bonding capacity compared to propenamide.

Structural and Functional Analysis Table

Compound Molecular Formula Functional Groups Key Structural Features Potential Applications
Target Compound C₁₅H₁₉NO Propenamide, tetralin α,β-unsaturated carbonyl Neurological ligands (inferred)
2-Chloro-N-[1-(THN-2-yl)ethyl]acetamide C₁₃H₁₅ClNO Chloroacetamide, tetralin Electrophilic chlorine substituent Antimicrobial agents
N-((1-...piperidin-2-yl)methyl)phenylpropionamide C₂₇H₃₄N₂O₂ Piperidine, acetamide, phenylpropionamide Conformational rigidity Receptor-targeted therapeutics
1-(THN-2-yl)propan-1-amine C₁₃H₁₉N Primary amine, tetralin Protonatable amine Synthetic intermediate

Biological Activity

N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide is an organic compound classified as an amide. Its structure features a naphthalene ring that is partially hydrogenated, which contributes to its unique chemical properties and biological activities. The compound is synthesized through specific chemical reactions involving tetrahydronaphthalene and acryloyl chloride, leading to various potential applications in pharmacology and organic synthesis.

Chemical Structure and Properties

  • Chemical Formula : C₁₈H₁₉N
  • CAS Number : 1153506-06-9
  • Molecular Weight : 251.36604 g/mol

The presence of the tetrahydronaphthalene core along with the prop-2-enamide moiety provides distinct reactivity patterns, influencing its biological interactions.

This compound exhibits its biological activity primarily through interactions with various receptors and enzymes. Similar compounds have been shown to affect neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Target Receptors

  • Serotonin Receptors : Compounds with similar structures have displayed agonistic activity at serotonin receptors (5-HT1A), which are crucial in mood regulation and anxiety responses .
  • Dopamine Receptors : The compound may also interact with dopamine receptors (D2), influencing psychotropic effects and potential therapeutic applications in neuropsychiatric disorders .

Biochemical Pathways

Research indicates that the compound can modulate several biochemical pathways:

  • Signal Transduction : Influences pathways related to neurotransmitter signaling.
  • Enzyme Inhibition : Potentially acts as an inhibitor for specific enzymes involved in metabolic processes.

Case Studies and Research Findings

Several studies have evaluated the biological effects of compounds related to this compound:

  • Pharmacological Evaluation : A study on related tetrahydronaphthalene derivatives indicated that modifications in the chemical structure significantly altered their pharmacological profiles, shifting from mixed agonists to selective receptor agonists .
  • In Vivo Studies : Animal models have shown that compounds with similar structures can affect behavior linked to anxiety and depression when administered at specific dosages. These findings suggest potential therapeutic uses for mood disorders.
  • Toxicological Assessments : Toxicity studies are crucial for understanding the safety profile of new compounds. Preliminary evaluations suggest that while some derivatives exhibit low toxicity, further studies are required to establish safety thresholds for this compound.

Comparative Analysis

Compound NameStructureBiological ActivityReferences
This compoundStructureModulates serotonin and dopamine receptors
5,6,7,8-Tetrahydro-2-naphthylamineStructureAgonist at D2 receptors
Naphthalene-2-carboxamideStructureInhibitory effects on specific enzymes

Q & A

Q. What are the common synthetic routes for N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including amidation, protection/deprotection strategies, and functional group transformations. For example:

  • Amide Coupling : Use carbodiimide-based reagents (e.g., DCC) or acyl chlorides for prop-2-enamide formation (as seen in analogous compounds in ) .
  • Protection Strategies : Tetrahydropyranyl (THP) or tert-butyloxycarbonyl (Boc) groups protect reactive sites, as demonstrated in hydroxyl-substituted analogs () .
  • Optimization : Adjust reaction time, temperature, and stoichiometry. For instance, using anhydrous conditions (e.g., dry DCM) and catalysts (e.g., pyridinium p-toluenesulfonate) improved yields to >70% in similar syntheses () .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Assign peaks based on coupling constants (e.g., J = 7.8 Hz for aromatic protons) and integration ratios ( reports δ 7.42–7.35 ppm for aromatic signals) .
    • ¹³C NMR : Identify carbonyl (δ ~170 ppm) and tetrahydronaphthalene carbons (δ ~20–40 ppm for aliphatic carbons) .
  • Mass Spectrometry (MS) : Use ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z 393 in ) .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., HRMS error <0.0002 Da) .

Q. How are purity and by-products assessed during synthesis?

Methodological Answer:

  • HPLC Analysis : Use C18 columns with UV detection (e.g., 95–98% purity in ) .
  • By-Product Identification : Employ LC-MS/MS to detect intermediates or side products (e.g., unreacted starting materials or over-acylated derivatives) .
  • Recrystallization : Optimize solvent systems (e.g., EtOAC/petroleum ether) to remove impurities, as shown in .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the tetrahydronaphthalene ring) influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., methyl, halogen) at the 3- or 5-position of the tetrahydronaphthalene moiety to enhance receptor binding. For example, 3-methyl groups in retinoid analogs increased RXR selectivity by 10-fold () .
  • Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify critical interactions (e.g., hydrogen bonding with prop-2-enamide carbonyl) .

Q. What computational methods predict the compound’s receptor interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Analyze binding stability with receptors (e.g., RXR or opioid receptors) over 100-ns trajectories .
  • Docking Software (AutoDock, Glide) : Score ligand-receptor complexes using force fields (e.g., OPLS-AA) and validate with experimental IC50 values .

Q. How can contradictions in pharmacological data across studies be resolved?

Methodological Answer:

  • Assay Standardization : Control variables like cell lines (e.g., HEK293 vs. CHO) and buffer conditions .
  • Meta-Analysis : Pool data from multiple studies (e.g., opioid receptor activation in ) and apply statistical models (e.g., mixed-effects regression) to identify outliers .

Q. What strategies improve metabolic stability or blood-brain barrier (BBB) penetration?

Methodological Answer:

  • Prodrug Design : Convert the prop-2-enamide to methyl esters or glycosides for enhanced BBB uptake, as seen in bexarotene analogs () .
  • Lipophilicity Optimization : Adjust logP values via substituent modification (e.g., trifluoromethyl groups in increased hydrophobicity) .

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